molecular formula C17H13ClN2O3S B6077115 3-chloro-N'-(2-naphthylsulfonyl)benzohydrazide

3-chloro-N'-(2-naphthylsulfonyl)benzohydrazide

Numéro de catalogue B6077115
Poids moléculaire: 360.8 g/mol
Clé InChI: FDAPRYCWYHFAOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-chloro-N'-(2-naphthylsulfonyl)benzohydrazide, commonly known as CNB-001, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been shown to possess a wide range of pharmacological properties.

Mécanisme D'action

The exact mechanism of action of CNB-001 is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. CNB-001 has also been shown to activate the Nrf2/ARE pathway, which plays a critical role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
CNB-001 has been shown to have a wide range of biochemical and physiological effects. In animal models, CNB-001 has been shown to reduce oxidative stress, inflammation, and neuronal death. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Additionally, CNB-001 has been shown to improve motor function in animal models of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CNB-001 is its ability to cross the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. CNB-001 has also been shown to have a good safety profile in preclinical studies. However, one of the limitations of CNB-001 is its relatively low solubility, which can make it difficult to administer in certain formulations.

Orientations Futures

There are several future directions for the research and development of CNB-001. One potential application is the treatment of traumatic brain injury, which is a major cause of disability and death worldwide. CNB-001 has been shown to have neuroprotective effects in animal models of traumatic brain injury, and further studies are needed to evaluate its potential clinical efficacy. Another potential application is the treatment of Parkinson's disease, which is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. CNB-001 has been shown to improve motor function in animal models of Parkinson's disease, and further studies are needed to evaluate its potential clinical efficacy in humans.
Conclusion
In conclusion, CNB-001 is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CNB-001 have been discussed in this paper. Further research is needed to fully understand the potential clinical applications of CNB-001.

Méthodes De Synthèse

CNB-001 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-naphthalenesulfonic acid, which is then converted into the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3-chlorobenzohydrazide to yield CNB-001. The purity and yield of the final product can be improved through various purification methods, including recrystallization and chromatography.

Applications De Recherche Scientifique

CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Several preclinical studies have demonstrated the neuroprotective effects of CNB-001, including its ability to reduce oxidative stress, inflammation, and neuronal death. In addition, CNB-001 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Propriétés

IUPAC Name

3-chloro-N'-naphthalen-2-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c18-15-7-3-6-14(10-15)17(21)19-20-24(22,23)16-9-8-12-4-1-2-5-13(12)11-16/h1-11,20H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAPRYCWYHFAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-naphthalen-2-ylsulfonylbenzohydrazide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.